molecular formula C29H27N B12517538 4-Methyl-N-(4-(2-phenylprop-1-en-1-yl)phenyl)-N-(p-tolyl)aniline

4-Methyl-N-(4-(2-phenylprop-1-en-1-yl)phenyl)-N-(p-tolyl)aniline

Cat. No.: B12517538
M. Wt: 389.5 g/mol
InChI Key: DPBURVMEDLALEO-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-(2-phenylprop-1-en-1-yl)phenyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of aniline derivatives These compounds are characterized by the presence of an aniline group, which is a phenyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(4-(2-phenylprop-1-en-1-yl)phenyl)-N-(p-tolyl)aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where aniline derivatives are alkylated using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(4-(2-phenylprop-1-en-1-yl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution Reagents: Halogens, alkyl halides, acids, and bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May be studied for its biological activity and potential use in pharmaceuticals.

    Medicine: Could be explored for its therapeutic properties and potential as a drug candidate.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(4-(2-phenylprop-1-en-1-yl)phenyl)-N-(p-tolyl)aniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanism and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler compound with a phenyl group attached to an amino group.

    N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

    N-Phenylaniline: An aniline derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

4-Methyl-N-(4-(2-phenylprop-1-en-1-yl)phenyl)-N-(p-tolyl)aniline is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H27N

Molecular Weight

389.5 g/mol

IUPAC Name

4-methyl-N-(4-methylphenyl)-N-[4-(2-phenylprop-1-enyl)phenyl]aniline

InChI

InChI=1S/C29H27N/c1-22-9-15-27(16-10-22)30(28-17-11-23(2)12-18-28)29-19-13-25(14-20-29)21-24(3)26-7-5-4-6-8-26/h4-21H,1-3H3

InChI Key

DPBURVMEDLALEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C)C4=CC=CC=C4

Origin of Product

United States

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